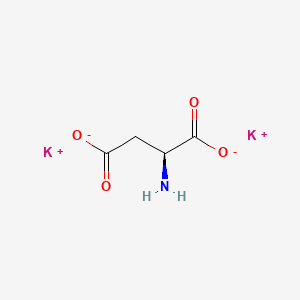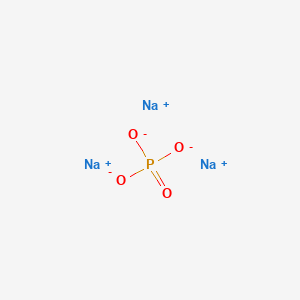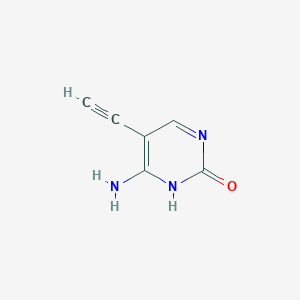![molecular formula C14H21N B3428183 4-[2-(4-Methylphenyl)ethyl]piperidine CAS No. 654662-98-3](/img/structure/B3428183.png)
4-[2-(4-Methylphenyl)ethyl]piperidine
Overview
Description
“4-[2-(4-Methylphenyl)ethyl]piperidine” is a chemical compound with the molecular formula C14H21N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . One method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular weight of “this compound” is 203.32 . The molecule consists of a piperidine ring, which is a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 87.47°C and a boiling point of approximately 308.7°C at 760 mmHg . The predicted density is approximately 0.9 g/cm3, and the refractive index is n20D 1.51 .Scientific Research Applications
Pharmacological Significance
- Arylcycloalkylamines like phenyl piperidines show significant pharmacological importance, particularly for their binding affinity at D(2)-like receptors, which are crucial in the development of antipsychotic agents. The arylalkyl substituents in these compounds can enhance the potency and selectivity of binding, indicating a potential for developing targeted therapies for neuropsychiatric disorders (Sikazwe et al., 2009).
Therapeutic Potential in Drug Design
- Piperazine, a structural component similar to piperidine, is integral in the rational design of drugs due to its presence in a wide array of therapeutic agents, including antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs. Modifications in the substitution pattern on the piperazine nucleus can lead to significant medicinal potential, highlighting the versatility of piperidine analogs in drug development (Rathi et al., 2016).
Role in Anticancer Research
- Piperidine alkaloids are prominent in medicinal research due to their diverse therapeutic applications. They have been extensively studied for their potential in developing new therapeutic profiles, which is crucial in the context of anticancer research. The broad therapeutic application and the ability to integrate the piperidine nucleus into various pharmacophores make it a valuable component in the search for novel anticancer drugs (Singh et al., 2021).
Impact on Chemical Synthesis
- The synthesis and evaluation of various piperidine derivatives, including those related to 4-[2-(4-Methylphenyl)ethyl]piperidine, have provided valuable insights into the development of novel compounds with significant pharmacological activities. These studies underline the importance of piperidine structures in the design and synthesis of new drugs, offering potential avenues for therapeutic interventions (Griggs et al., 2018).
Mechanism of Action
While the specific mechanism of action for “4-[2-(4-Methylphenyl)ethyl]piperidine” is not mentioned in the available data, piperidine derivatives have been found to have significant biological activity . For example, piperine has been found to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .
Future Directions
Piperidine derivatives, including “4-[2-(4-Methylphenyl)ethyl]piperidine”, continue to be an area of interest in drug discovery due to their wide range of biological and pharmaceutical activity . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the exploration of the biological activity of these compounds could lead to the development of new therapeutic agents .
Properties
IUPAC Name |
4-[2-(4-methylphenyl)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMOWMWECFNJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406501 | |
| Record name | 4-[2-(4-methylphenyl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654662-98-3, 26614-98-2 | |
| Record name | 4-[2-(4-Methylphenyl)ethyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654662-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(4-methylphenyl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3428107.png)






![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3428158.png)





